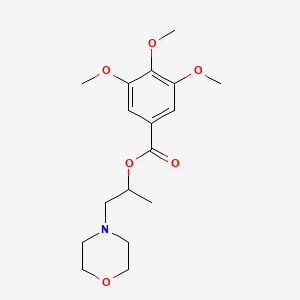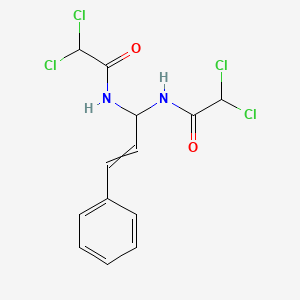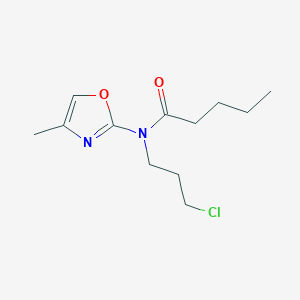
N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of amides. This compound features a chloropropyl group, an oxazole ring, and a pentanamide chain, making it a molecule of interest in various fields of research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions using 3-chloropropylamine.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the oxazole derivative and the pentanoic acid derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the amide bond.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide
- N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)hexanamide
Uniqueness
N-(3-Chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The length of the pentanamide chain, in particular, could influence its solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
57068-92-5 |
|---|---|
Formule moléculaire |
C12H19ClN2O2 |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
N-(3-chloropropyl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide |
InChI |
InChI=1S/C12H19ClN2O2/c1-3-4-6-11(16)15(8-5-7-13)12-14-10(2)9-17-12/h9H,3-8H2,1-2H3 |
Clé InChI |
VCQMSAPGIRJLKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N(CCCCl)C1=NC(=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


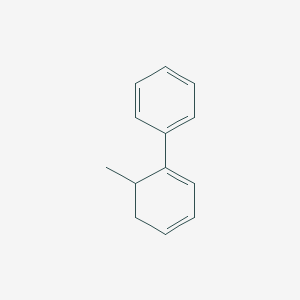


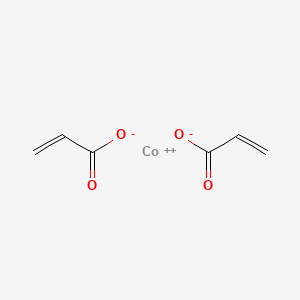
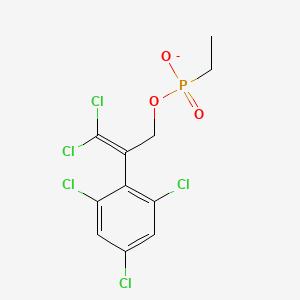
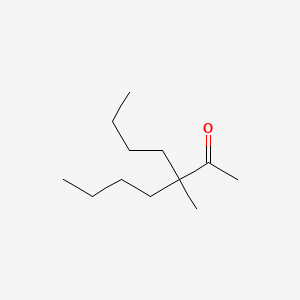
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
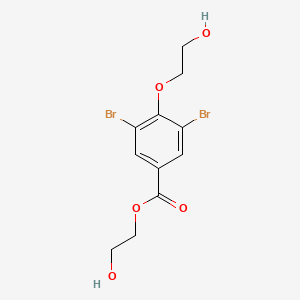

![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
